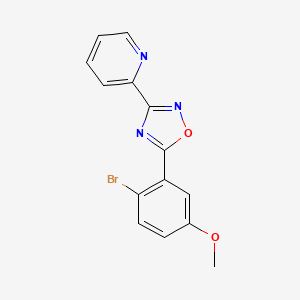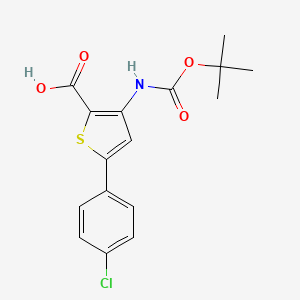
1-cyclohexyl-6-oxopyridine-3-carboxylic acid
Descripción general
Descripción
1-cyclohexyl-6-oxopyridine-3-carboxylic acid is a heterocyclic compound that features a cyclohexyl group attached to a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-6-oxopyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclohexyl-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have different functional groups attached depending on the reagents used .
Aplicaciones Científicas De Investigación
1-cyclohexyl-6-oxopyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound has a similar dihydropyridine core but with a methyl group instead of a cyclohexyl group.
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: This compound features a similar structure but with a different heterocyclic ring.
Uniqueness
1-cyclohexyl-6-oxopyridine-3-carboxylic acid is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature can make it more lipophilic and potentially enhance its ability to interact with biological membranes .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
1-cyclohexyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) |
Clave InChI |
XWRXRROAIDLLKW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C=C(C=CC2=O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B8728303.png)




![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol](/img/structure/B8728331.png)



![3-[(Cyclopentylmethyl)amino]benzene-1-sulfonamide](/img/structure/B8728378.png)


